3-Methylnonanoic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-Methylnonanoic acid involves multiple stages, starting from precursor compounds through a series of chemical reactions including condensation, dehydration, hydrogenation, oxidation, and decarboxylation. These processes are meticulously characterized using spectroscopic methods such as IR, MS, ^1HNMR, and ^13CNMR, ensuring the formation and purity of the compound (Su An-qi, 2010).

Molecular Structure Analysis

Studies on related compounds provide insights into the importance of molecular structure analysis, which includes examination through single crystal X-ray diffraction and spectroscopy. These analyses reveal the compound's geometry, bond lengths, angles, and the role of hydrogen bonding, contributing to understanding its chemical behavior (W. Nelson et al., 1988).

Chemical Reactions and Properties

3-Methylnonanoic acid undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. It's involved in the synthesis of complex organic compounds, leveraging its reactive functional groups. These reactions are pivotal for generating molecules with potential applications in different chemical sectors (Hardy Z Castada et al., 2017).

Scientific Research Applications

Synthesis and Characterization

- Synthesis Methods: 3-Methylnonanoic acid and similar compounds, like 4-methylnonanoic acid, have been synthesized through various chemical processes. These include condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions. The synthesized compounds are characterized using IR, MS, 1HNMR, and 13CNMR spectroscopies, providing detailed insights into their structural and chemical properties (Su An-qi, 2010).

Food Science and Safety

- Food Spoilage Detection: 3-Methylnonanoic acid, as a volatile biomarker, has been studied for its correlation with the growth of Staphylococcus aureus in food products like pork. Its production is significantly correlated with the bacterial growth, suggesting its potential as a reliable indicator for food spoilage and safety in the meat industry (K. L. Hu et al., 2020).

Analytical Chemistry

- Chemical Ionization Analysis: Studies on 4-alkyl branched-chain carboxylic acids, including 3-methylnonanoic acid, have utilized techniques like selected ion flow tube mass spectrometry (SIFT-MS) for chemical ionization. This approach helps in the rapid, real-time analysis of these compounds, crucial for characterizing their aroma and flavor, especially in food products like lamb meat (Hardy Z Castada et al., 2017).

Biochemistry

- Metabolic Markers in Bacteria: 3-Methylnonanoic acid has been identified as a metabolic marker in lactic acid bacteria (LAB). Gas chromatography-ion mobility spectrometry (GC-IMS) has been used to distinguish LAB strains based on the fingerprints of volatile organic compounds they emit, including 3-methylnonanoic acid. This has applications in understanding the flavor profiles of cheese and other fermented products (Janneth Gallegos et al., 2017).

Material Science

- Polymer/Fullerene Films in Solar Cells: Research into poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films, which include related branched-chain fatty acids, has implications for improving the efficiency of plastic solar cells. Understanding the structural and optical properties of these materials is crucial for the development of more efficient renewable energy technologies (T. Erb et al., 2005).

properties

IUPAC Name |

3-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIXEQISPGRDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

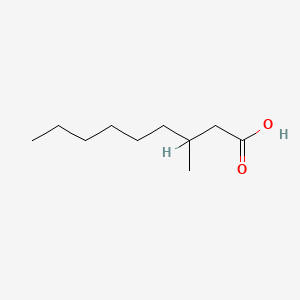

CCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylnonanoic acid | |

CAS RN |

35205-79-9 | |

| Record name | NSC 30203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35205-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-3-methylnonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-methylnonanoic acid in the context of this research paper?

A1: The research paper highlights that 3-methylnonanoic acid is a metabolic product of iodophenyl 9-methylpentadecanoic acid, a fatty acid analog used to study myocardial fatty acid uptake and metabolism. The study found that PPARα-null mice exhibited reduced myocardial uptake of iodophenyl 9-methylpentadecanoic acid and consequently, lower conversion to 3-methylnonanoic acid compared to wild-type mice []. This suggests that PPARα plays a crucial role in cardiac fatty acid metabolism, influencing the uptake and breakdown of certain fatty acids, including the pathway leading to 3-methylnonanoic acid production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)